3-Chloropropanal

Catalog No.
S1515267
CAS No.
19434-65-2
M.F
C3H5ClO
M. Wt
92.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropanal

CAS Number

19434-65-2

Product Name

3-Chloropropanal

IUPAC Name

3-chloropropanal

Molecular Formula

C3H5ClO

Molecular Weight

92.52 g/mol

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2

InChI Key

FFDNRFMIOVQZMT-UHFFFAOYSA-N

SMILES

C(CCl)C=O

Synonyms

3-chloropropanal

Canonical SMILES

C(CCl)C=O

3-Chloropropanal is an organic compound with the molecular formula C₃H₅ClO and a molecular weight of 92.52 g/mol. It is classified as an aldehyde due to the presence of the carbonyl group (C=O) at the terminal carbon, which is also substituted with a chlorine atom at the third carbon position. This compound is known for its moderate solubility in water and its reactivity, particularly in various chemical transformations.

Typical of aldehydes and halogenated compounds:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, such as Grignard reagents or hydrides, leading to the formation of alcohols.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, such as through aldol condensation.
  • Halogenation: The chlorine atom can be substituted or eliminated under certain conditions, allowing for further functionalization.

For example, 2-propenal reacts with hydrogen chloride to yield 3-chloropropanal through a mechanism involving nucleophilic attack on the carbonyl carbon .

The biological activity of 3-chloropropanal has been explored in various contexts. It exhibits potential antimicrobial properties, making it relevant in the development of new antibacterial agents. Additionally, it has been studied for its effects on cellular processes, although detailed mechanisms of action remain under investigation.

3-Chloropropanal can be synthesized through several methods:

  • From 2-Propenal: The most common method involves the reaction of 2-propenal with hydrogen chloride, resulting in the formation of 3-chloropropanal.
  • Chlorination of Propanal: Chlorination of propanal using chlorine gas or chlorinating agents can also yield 3-chloropropanal.
  • Reduction Reactions: Starting from chlorinated derivatives, reduction processes can be employed to obtain this compound.

These methods highlight the versatility in synthesizing 3-chloropropanal from readily available precursors.

3-Chloropropanal finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it a subject of study in chemical research, particularly in exploring reaction mechanisms and biological interactions.
  • Industrial Uses: It may be utilized in the formulation of specialty chemicals and as a building block for other organic compounds.

Several compounds share structural similarities with 3-chloropropanal. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
PropanalC₃H₆OSimple aldehyde without halogen substitution
2-Propenal (Acrolein)C₃H₄OUnsaturated aldehyde; more reactive
1-Chloro-2-propanolC₃H₇ClOAlcohol derivative; different functional group
3-BromopropanalC₃H₅BrOBromine substitution instead of chlorine

The uniqueness of 3-chloropropanal lies in its specific chlorine substitution at the third carbon position, which influences its reactivity and biological activity compared to similar compounds. This distinct feature contributes to its potential applications in chemical synthesis and research endeavors.

The discovery of 3-chloropropanal traces back to mid-20th-century investigations into chlorinated aldehydes. Early syntheses focused on halogenation reactions, such as the chlorination of propanal ($$ \text{CH}3\text{CH}2\text{CHO} $$) using chlorine gas ($$ \text{Cl}2 $$) or thionyl chloride ($$ \text{SOCl}2 $$). A landmark method, reported in Organic Syntheses (1941), involved the reaction of acrolein ($$ \text{CH}_2=\text{CHCHO} $$) with hydrogen chloride ($$ \text{HCl} $$) to produce β-chloropropionaldehyde acetal, a protected form of 3-chloropropanal. This approach laid the groundwork for industrial-scale production, as later refined in a 1975 patent that detailed the reduction of chloropropionaldehyde using alkali borohydrides.

The compound’s structural elucidation benefited from advancements in spectroscopic techniques. Infrared (IR) studies in the 1980s revealed its photorotamerization behavior, where UV irradiation induced conformational changes between cis and gauche isomers. Nuclear magnetic resonance (NMR) analyses further resolved its dynamic equilibria, confirming the aldehyde proton’s distinct chemical shift at $$ \delta $$ 9.5–10.0 ppm.

Significance in Organic Chemistry Research

3-Chloropropanal’s significance stems from its dual functionality: the aldehyde group participates in nucleophilic additions, while the chlorine atom enables substitution reactions. This duality has been exploited in several key areas:

Synthesis of Chiral Azetidines

A 2024 Journal of Organic Chemistry study demonstrated its use in synthesizing enantiopure C2-substituted azetidines, four-membered nitrogen heterocycles with medicinal chemistry applications. By reacting 3-chloropropanal with chiral tert-butanesulfinamides, researchers achieved diastereomeric ratios up to 85:15, enabling access to previously inaccessible azetidine derivatives (Table 1).

Table 1: Applications of 3-Chloropropanal in Heterocycle Synthesis

Reaction TypeProductYield (%)Diastereomeric Ratio
Sulfinamide CondensationProtected Azetidines4485:15
Reductive AminationAzetidine Hydrochlorides70N/A

Industrial Production Methods

Large-scale synthesis typically involves hydrochlorination of 1,3-propanediol or acrolein. A patented method using benzenesulfonic acid as a catalyst achieved 96% yield by optimizing reaction temperatures (50–90°C) and hydrochloric acid stoichiometry. This process minimizes toxic byproducts, addressing environmental concerns associated with earlier routes.

Analytical Chemistry

As a calibration standard, 3-chloropropanal aids in quantifying chloropropanol esters in food products. These esters, which hydrolyze into free 3-chloropropanol in vivo, are monitored via gas chromatography-mass spectrometry (GC-MS) to ensure compliance with food safety regulations.

XLogP3

0.3

Boiling Point

130.0 °C

Other CAS

19434-65-2

Wikipedia

Propanal, 3-chloro-

Dates

Modify: 2023-08-15

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